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Sclarene

Cat. No.: B1246985
M. Wt: 272.5 g/mol
InChI Key: KYLKKZSVPLUGCC-CMKODMSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sclarene (CAS 511-02-4), with a molecular formula of C₂₀H₃₂ and a molecular weight of 272.5 g/mol, is a naturally occurring bicyclic diterpene hydrocarbon based on a labdane skeleton . It is identified in the essential oils and extracts of a variety of plants, most notably clary sage (Salvia sclarea), as well as in species from the Araucariaceae and Podocarpaceae families . In a research context, this compound is a compound of significant interest primarily as a key biosynthetic precursor . It is a direct biological forerunner to sclareol, a commercially important diterpene alcohol studied for its diverse bioactivities, including anti-cancer, anti-inflammatory, and anti-pathogenic microbial properties . Furthermore, sclareol is an industrial starting material in the semi-synthesis of Ambrox®, a highly valued amber-type fragrance fixative . This makes this compound itself a critical molecule of interest in the fields of plant biochemistry, biotechnology, and natural product chemistry. Researchers utilize Sclareen to study diterpene biosynthesis pathways and the enzymatic mechanisms of diterpene synthases . Its role also extends to applications in chemotaxonomy for plant classification and in combinatorial biosynthesis efforts to create novel diterpene structures with potential new functions . This product is intended for laboratory research purposes only. It is strictly not for human or veterinary use, nor for use in cosmetic, household, or personal care products of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32 B1246985 Sclarene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(4aS,8S,8aS)-4,4,8a-trimethyl-7-methylidene-8-(3-methylidenepent-4-enyl)-2,3,4a,5,6,8-hexahydro-1H-naphthalene

InChI

InChI=1S/C20H32/c1-7-15(2)9-11-17-16(3)10-12-18-19(4,5)13-8-14-20(17,18)6/h7,17-18H,1-3,8-14H2,4-6H3/t17-,18-,20+/m0/s1

InChI Key

KYLKKZSVPLUGCC-CMKODMSKSA-N

SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(=C)C=C)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CCC(=C)C=C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(=C)C=C)C)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution of Sclarene

This compound has been found in a diverse array of plants, ranging from herbaceous species to conifers, with a widespread geographical distribution.

The sticky tobacco plant, Nicotiana glutinosa, native to western South America, is a known source of this compound. The compound is present in the essential oil derived from its leaves, with one study reporting a concentration of 8.4% in the leaf essential oil .

This compound is also a constituent of several conifer species. It has been identified in the Japanese hiba arborvitae (Thujopsis dolabrata) and the Coral Reef Araucaria (Araucaria columnaris) . Furthermore, research has documented its presence in different specimens of Dacrydium intermedium, a conifer found in New Zealand, and in the leaf oil of the Huon pine (Lagarostrobos franklinii), where its proportion can vary significantly, ranging from 2% to 23% . The essential oil from the fresh stem bark of the Norfolk Island pine (Araucaria heterophylla) has also been found to contain minor amounts of this compound (0.29%) .

Table 1: this compound Presence in Nicotiana glutinosa and Conifers

SpeciesPlant PartConcentration/PresenceGeographic Distribution
Nicotiana glutinosaLeaves (Essential Oil)8.4%Western South America
Thujopsis dolabrataNot specifiedPresentJapan
Araucaria columnarisNot specifiedPresentNew Caledonia
Dacrydium intermediumFoliagePresent (both enantiomeric forms)New Zealand
Lagarostrobos frankliniiLeaf Oil2% - 23%Tasmania
Araucaria heterophyllaStem Bark (Essential Oil)0.29%Norfolk Island

Beyond tobacco and conifers, this compound is a component of the essential oils of numerous other plant species. For instance, the essential oil from the leaves of Drimys granadensis, a plant found in Colombia, contains 9.5% this compound . It is also present in the essential oil of clary sage (Salvia sclarea), a plant native to the Mediterranean region and cultivated worldwide taylorandfrancis.comnih.gov. Albanian sage oil, for example, has been reported to contain approximately 1.90% this compound thegoodscentscompany.com.

Additionally, this compound has been detected in male plants of Savin juniper (Juniperus sabina) from specific geographic locations . The hydrodistilled oil from the leaves of Cistus ladanifer (rockrose), a shrub native to the Mediterranean, has also been shown to contain this compound as a major component researchgate.net.

Table 2: this compound in Essential Oils of Various Plant Species

SpeciesPlant PartConcentration/PresenceGeographic Distribution
Drimys granadensisLeaves (Essential Oil)9.5%Colombia
Salvia sclareaAerial Parts (Essential Oil)~1.90%Mediterranean, Cultivated Worldwide
Juniperus sabinaNot specified (Male Plants)PresentEurope, Asia, North America
Cistus ladaniferLeaves (Essential Oil)Major ComponentMediterranean

Factors Influencing this compound Accumulation in Plant Tissues

The accumulation of secondary metabolites like this compound in plant tissues is influenced by a combination of genetic and environmental factors. While specific research on the factors affecting this compound accumulation is limited, general principles of plant secondary metabolism can be applied.

Environmental factors such as light intensity, temperature, water availability, and nutrient levels are known to affect plant growth and the production of secondary metabolites mdpi.comoregonstate.edu. For instance, abiotic stresses like drought or extreme temperatures can trigger changes in the biosynthesis of terpenes nih.gov. The phenological stage of the plant also plays a crucial role. In Salvia sclarea, the composition of essential oil, including its diterpene content, varies significantly between the rosette, stem initiation, full flowering, and fruit set stages globalsciencebooks.info. The highest concentration of many essential oil components is often observed during the full flowering stage globalsciencebooks.info. It is plausible that the accumulation of this compound follows similar patterns, being influenced by the developmental stage of the plant and its response to environmental cues.

Advances in Isolation Techniques for this compound from Natural Matrices

The isolation and purification of this compound from complex plant extracts have been significantly improved by modern analytical and preparative techniques . The initial step typically involves extraction from the plant material to obtain a crude extract.

Advanced extraction methods such as Supercritical Fluid Extraction (SFE) with carbon dioxide, Ultrasound-Assisted Extraction (UAE) , and Microwave-Assisted Extraction (MAE) offer more efficient and environmentally friendly alternatives to traditional solvent extraction methods . These techniques can accelerate the extraction process and improve the yield of volatile compounds like this compound .

Following extraction, chromatographic methods are essential for the purification of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating individual components from a complex mixture mdpi.comnih.gov. For the identification and quantification of this compound, hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) , are invaluable due to their ability to separate volatile compounds and provide detailed structural information based on their mass spectra .

Biosynthesis and Metabolic Pathways of Sclarene

General Principles of Diterpene Biosynthesis

Diterpenes are a class of terpenes composed of four isoprene (B109036) units, typically having the molecular formula C₂₀H₃₂. wikipedia.org They are biosynthesized in plants, animals, and fungi. wikipedia.org The structural diversity observed in diterpenes is primarily achieved through the action of two main classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450s. wikipedia.org DiTPSs catalyze complex cyclization cascades with high structural and stereochemical control, transforming the linear precursor into various diterpenoid scaffolds. mdpi.comnih.gov Based on their reaction mechanisms, diTPSs are categorized into Class I, Class II, or bifunctional enzymes combining both activities. mdpi.com Class II diTPSs typically initiate cyclization through protonation, while Class I diTPSs involve ionization-induced carbocation formation. mdpi.com

Sclarene Biosynthetic Pathway Elucidation

The biosynthesis of this compound often occurs through pathways involving intermediates like sclareol (B1681606), a related labdane-type diterpenoid.

Precursor Utilization: Role of Geranylgeranyl Diphosphate (B83284) (GGPP) and the Methylerythritol-Phosphate (MEP) Pathway

The universal precursor for diterpene biosynthesis, including this compound, is (E,E,E)-geranylgeranyl diphosphate (GGPP). wikipedia.orgnih.govnih.gov GGPP is a 20-carbon molecule formed by the sequential addition of isopentenyl pyrophosphate (IPP) units to dimethylallyl pyrophosphate (DMAPP). mdpi.com In plants, GGPP is predominantly synthesized via the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. nih.govwikipedia.orgwikipedia.orgresearchgate.net The MEP pathway is a crucial route for the biosynthesis of isoprenoid precursors in plastids. nih.govnih.gov

Enzymatic Catalysis in this compound Formation

The formation of this compound from GGPP involves the catalytic activity of specific diterpene synthases.

Diterpene Synthases (diTPSs) Involved in Sclareol and this compound Production (e.g., SsLPPS, SsSS, KgTS, ScLS)

The biosynthesis of labdane-type diterpenes, such as sclareol (which can be a precursor to this compound), typically requires the concerted action of two monofunctional diTPSs: a Class II and a Class I enzyme. nih.govresearchgate.netresearchgate.net

In Salvia sclarea (clary sage), two such enzymes, SsLPPS (a Class II diTPS) and SsSS (a Class I diTPS), have been functionally characterized for their role in sclareol biosynthesis. nih.govresearchgate.netnih.govebi.ac.uk SsLPPS catalyzes the protonation-dependent cyclization of GGPP to form labda-13-en-8-ol diphosphate (LPP) and minor quantities of (9S,10S)-copalyl diphosphate (CPP). nih.govresearchgate.netnih.gov Subsequently, SsSS transforms these intermediates into sclareol and manool, respectively. nih.govresearchgate.netnih.gov

While SsSS produces sclareol from LPP, other related enzymes or further modifications of sclareol are involved in this compound formation, which is a dehydration product of sclareol. Research on the CYC2 enzyme from Kitasatospora griseola (KgTS) has shown its ability to produce this compound, biformene, and other bicyclic diterpenes from labdane- and halimane-type diterpene diphosphates through enzymatic reactions. hokudai.ac.jp This indicates that different diTPSs can contribute to the formation of the this compound scaffold or its isomers.

The enzyme ScLS (Lumazine synthase from Saccharomyces cerevisiae) is mentioned in the context of enzyme design and does not appear to be directly involved in this compound biosynthesis based on the provided search results. figshare.comacs.org

Mechanistic Insights into Two-Step Cyclization and Dehydration Reactions

The formation of bicyclic labdane-type diterpenes from GGPP generally proceeds via stepwise ionization and cycloisomerization. nih.gov In the case of sclareol biosynthesis by SsLPPS and SsSS, it is a two-step process involving a Class II cyclization followed by a Class I ionization and product formation. nih.govresearchgate.netnih.gov

The Class II enzyme (e.g., SsLPPS) initiates the reaction by protonating the terminal double bond of GGPP, leading to a carbocation intermediate which undergoes cyclization to form a bicyclic diphosphate intermediate like LPP or CPP. nih.govresearchgate.netresearchgate.net The Class I enzyme (e.g., SsSS) then catalyzes the ionization of the diphosphate ester from this intermediate, generating another carbocation that undergoes further rearrangements and deprotonation or water capture to form the final diterpene product like sclareol or manool. nih.govresearchgate.netresearchgate.net

This compound, being a diterpene hydrocarbon (C₂₀H₃₂), is structurally related to sclareol (C₂₀H₃₆O₂), a diterpenoid alcohol. nih.govnih.gov The conversion of sclareol to this compound involves a dehydration reaction, the specific enzymatic machinery for which, directly yielding this compound from sclareol, is not explicitly detailed in the provided search results but is understood as a potential downstream modification. However, some diTPSs, like certain kaurene synthase-like (KSL) enzymes, can produce labdatriene double-bond isomers, including ent-sclarene, directly from the allylic carbocation formed upon initiating diphosphate ionization, bypassing a sclareol-like intermediate. acs.org This suggests alternative or direct enzymatic routes to this compound or its isomers depending on the specific enzyme and substrate conformation.

Subcellular Localization of this compound Biosynthesis

In plants, the biosynthesis of diterpenes, including sclareol and likely this compound, is believed to occur in plastids. nih.govresearchgate.net This is supported by the fact that the precursor GGPP is predominantly derived from the plastidial MEP pathway. nih.govresearchgate.netnih.gov Studies on SsLPPS and SsSS in Salvia sclarea have shown that these enzymes possess N-terminal signal sequences that target them to the chloroplast, a major site of GGPP and diterpene production in plants. nih.govresearchgate.netnih.gov This indicates that the early steps of this compound biosynthesis, involving the formation of bicyclic intermediates from GGPP, take place within the plastids.

Enantiomeric Biogenesis and Chirality in this compound Production

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of many natural products, including terpenes. actapol.netethz.ch While chiral natural products are often produced in nature as single, optically pure enantiomers, the occurrence and isolation of enantiomeric metabolites, where both mirror-image forms are present, are also known, though relatively less common. actapol.netnih.gov

The biogenesis of enantiomeric terpenes can arise from a single species or from different genera and species. nih.gov In the context of diterpenes like this compound, the presence of enantiomeric forms suggests stereoselective enzymatic processes. For example, studies on monoterpene biosynthesis have shown that distinct stereospecific enzymes, known as monoterpene synthases, catalyze the cyclization of geranyl diphosphate (GPP) to corresponding monoterpene olefins with opposite configurations. umich.edu This principle extends to diterpene biosynthesis, where diterpene synthases (diTPSs) play a crucial role in catalyzing the carbocation-driven cyclization and rearrangement of GGPP into various diterpene scaffolds. escholarship.org

This compound itself has been reported in both its enantiomeric forms, this compound and ent-sclarene, in the foliage of Dacrydium intermedium. researchgate.net The presence of both enantiomeric series in this species suggests that the biosynthetic mechanisms involved can lead to the production of both forms, potentially under genetic control. researchgate.net The initial binding of the acyclic precursor, like GPP in monoterpenes, in a stereoselective manner within the enzyme's active site can influence the subsequent cyclization and lead to different enantiomers. umich.edu

Cationic Rearrangements and Cyclizations in Related Diterpenes

The formation of the diverse diterpene skeletons, including the labdane (B1241275) framework found in this compound, involves a series of cationic cyclization and rearrangement reactions catalyzed by diterpene synthases. nih.govescholarship.org Following the initial ionization of the allylic diphosphate ester bond in GGPP, a cascade of carbocation intermediates is generated. nih.gov The specific structure of the resulting diterpene backbone is largely guided by the initial configuration of the substrate within the active site and the subsequent rearrangements. nih.gov

In the biosynthesis of labdane-related diterpenoids, class II diterpene cyclases initiate the process by bicyclizing GGPP to form bicyclic diphosphate intermediates, such as labdadienyl/copalyl diphosphate (CPP). nih.gov These bicyclic intermediates are then acted upon by class I diterpene synthases, which catalyze further lysis/ionization-initiated cationic cyclization and/or rearrangement reactions. nih.gov

These rearrangements typically involve a series of 1,2-shifts of hydride and methyl groups. nih.gov While the initially formed carbocation intermediate, such as the labda-13E-en-8-yl+ diphosphate carbocation, can undergo deprotonation to yield olefin products like this compound or (Z)-biformene, it can also undergo rearrangement. nih.gov Alternative rearrangement pathways can lead to the formation of different diterpene skeletons. nih.gov For instance, in the biosynthesis of tetracyclic diterpenes like ent-kaurane, the initial cyclization to a tricyclic ent-pimar-15-en-8-yl+ intermediate is followed by further cyclization and rearrangement. nih.gov Similarly, the biosynthesis of pseudolaric acid B involves an unusual diterpene synthase that catalyzes a mechanism involving 1,6-cyclization, followed by a single-step 1,2-alkyl shift and 6,10-cyclization to form a 5,7-fused bicyclic structure. escholarship.org

Chemical Synthesis and Derivatization Strategies for Sclarene

Total Synthetic Approaches to Sclarene

The total synthesis of labdane (B1241275) diterpenes, the class to which this compound belongs, presents a significant challenge to organic chemists due to the stereochemical complexity of the fused ring system and the specific functionalization required. While a dedicated total synthesis of this compound itself is not prominently detailed in contemporary literature, the strategies employed for structurally related labdanes provide a clear indication of the potential synthetic routes.

General approaches to other labdane diterpenes, such as galanal A and B, have been achieved starting from simple, naturally occurring precursors like geraniol. acs.orgacs.org These syntheses often feature key steps to construct the core bicyclic structure. One powerful method is the cationic polyene cyclization, which mimics the biosynthetic pathway where the linear precursor, geranylgeranyl diphosphate (B83284) (GGPP), is cyclized by diterpene cyclase enzymes. acs.org For instance, the synthesis of galanal A and B utilized a Lewis acid-assisted chiral Brønsted acid to mediate this type of asymmetric cyclization to form the characteristic A/B ring system. acs.orgacs.org

Alternative strategies for constructing the decalin core of labdanes include cycloaddition reactions. The total synthesis of marrubiin, for example, employed a Pauson-Khand reaction to stereoselectively form a cyclopentenone, which was then elaborated into the final structure. nih.gov Other routes have commenced from established chiral building blocks, such as the Wieland-Miescher ketone, to set the absolute stereochemistry early in the synthetic sequence, as demonstrated in the enantioselective total synthesis of other manool-related labdanes. nih.gov These examples underscore the multi-step and methodologically diverse nature of constructing complex diterpenes like this compound from the ground up.

Semisynthetic Routes Utilizing Natural Precursors (e.g., Sclareol (B1681606), Manool)

Semisynthesis offers a more direct route to this compound by leveraging structurally similar and often more abundant natural products as starting materials. This compound is naturally found in various plants, most notably in clary sage (Salvia sclarea), where it co-occurs with the diterpene diol sclareol and manool. reddit.comnih.gov Sclareol, in particular, is a high-value natural product extracted on a commercial scale and serves as a key precursor for the fragrance industry, most famously for the production of Ambrox®. nih.govfrontiersin.org

The structural relationship between sclareol and this compound suggests a straightforward chemical conversion. Sclareol possesses two hydroxyl groups, one tertiary at the C8 position and another at the C13 position. A plausible and chemically logical semisynthetic route to this compound from sclareol would involve the dehydration of these two alcohol functionalities to introduce the two double bonds present in the this compound structure. While specific industrial protocols are often proprietary, this transformation aligns with standard organic chemistry principles. Evidence for such conversions is seen in analyses of reaction byproducts; for example, in certain biotransformation experiments involving labdane diterpenes, this compound has been identified via GC-MS as a resulting hydrocarbon, consistent with an elimination or dehydration process. google.com Likewise, (+)-manool, another related labdane diterpene alcohol, has been used as a starting point for the synthesis of other diterpenes, highlighting the utility of these natural precursors in accessing diverse chemical structures within the same family. acs.org

Design and Synthesis of Novel this compound Derivatives and Analogues

This compound is a diterpene hydrocarbon characterized by a labdane skeleton. Its chemical structure, featuring a trans-fused decalin ring system and two carbon-carbon double bonds (one exocyclic and one in the side chain), provides specific sites for chemical modification to generate novel derivatives and analogues. The reactivity of this compound is primarily centered on its alkene functional groups.

These double bonds are susceptible to a variety of chemical transformations common to alkenes, which could be employed to design and synthesize new compounds. Potential derivatization strategies include:

Hydrogenation: Catalytic hydrogenation would saturate one or both double bonds, leading to the corresponding dihydro- and tetrahydro-sclarene analogues. This would alter the molecule's shape and remove the reactive alkene sites.

Epoxidation: Treatment with peroxy acids (e.g., m-CPBA) could selectively form epoxides at either double bond. These epoxide derivatives are versatile intermediates themselves, capable of undergoing ring-opening reactions with various nucleophiles to introduce a wide range of functional groups.

Halogenation: Electrophilic addition of halogens (e.g., Br₂, Cl₂) across the double bonds would yield dihalogenated derivatives.

Hydroxylation: Dihydroxylation using reagents like osmium tetroxide or potassium permanganate (B83412) could introduce two hydroxyl groups, creating diol analogues with increased polarity and hydrogen-bonding capability.

While the derivatization of the related compound sclareol is well-documented for creating molecules with enhanced biological activity, specific published studies focusing on the synthesis of this compound derivatives are less common. bg.ac.rs However, the fundamental reactivity of its alkene groups provides a clear blueprint for creating a library of novel analogues for further investigation.

Biocatalytic and Enzymatic Approaches in this compound Synthesis and Retrosynthesis

Biocatalysis represents a powerful and sustainable alternative for the synthesis of complex natural products like this compound. The biosynthesis of diterpenes in nature typically involves a two-step enzymatic cascade. First, a class II diterpene synthase (diTPS) cyclizes the universal C20 precursor, geranylgeranyl diphosphate (GGPP), into a bicyclic diphosphate intermediate. pnas.orggoogle.com Subsequently, a class I diTPS converts this intermediate into the final diterpene scaffold through ionization and further rearrangement or reaction with water. google.comgoogle.com

Research has identified specific enzymes capable of producing this compound. A pivotal discovery was the characterization of the CYC2 enzyme from the actinomycete Kitasatospora griseola. researchgate.nethokudai.ac.jpyamagata-u.ac.jpdntb.gov.ua This enzyme functions as a class I diTPS, demonstrating the ability to convert labdane-type diterpene diphosphate precursors directly into this compound. researchgate.netmdpi.com Specifically, when supplied with copalyl diphosphate (CDP), the CYC2 enzyme yields this compound as a product. researchgate.net This discovery elucidates a key step in a potential biosynthetic pathway to this compound and provides a specific biocatalyst for its production.

This enzymatic approach can be harnessed within microbial chassis for production. The entire biosynthetic pathway can be reconstructed in host organisms like Escherichia coli or yeast (Saccharomyces cerevisiae). nih.gov By co-expressing a class II diTPS (to produce the CDP intermediate from GGPP) and a class I diTPS like CYC2, a complete de novo production route can be established. This combinatorial biosynthesis strategy is a versatile platform for producing not only this compound but also other related diterpenoids. pnas.org

Key Biocatalytic StepEnzymeSubstrate(s)Product(s)Source Organism
Class II Cyclization Copalyl Diphosphate Synthase (CPS)Geranylgeranyl Diphosphate (GGPP)Copalyl Diphosphate (CDP)Various Plants/Fungi
Class I Synthesis CYC2Copalyl Diphosphate (CDP)This compound, BiformeneKitasatospora griseola

Table 1: Overview of the key enzymes and reactions in the biocatalytic synthesis of this compound.

Biological Interactions and Mechanistic Studies of Sclarene Non Human and in Vitro Focus

Antimicrobial Activity Investigations (In Vitro Models)

Efficacy against Bacterial and Fungal Pathogens

For context, essential oils from plants like Salvia sclarea (clary sage), which contain sclarene, have demonstrated antibacterial activity. For instance, one study on Salvia sclarea essential oil reported MIC and MBC values of 0.05% and 0.1% respectively against seven different pathogens nih.gov. However, as essential oils are complex mixtures of multiple compounds, these findings cannot be directly attributed to this compound alone. Further research is required to isolate this compound and determine its specific antimicrobial activity against a range of clinically relevant bacteria and fungi.

Interactive Data Table: Antimicrobial Efficacy of this compound

Target MicroorganismMIC (µg/mL)MBC (µg/mL)Source
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Molecular Mechanisms of Antimicrobial Action

The precise molecular mechanisms through which this compound may exert antimicrobial action have not been elucidated in the existing scientific literature. General mechanisms of action for terpenoids, the class of compounds to which this compound belongs, often involve the disruption of microbial cell membranes. This can lead to increased permeability, leakage of intracellular contents, and ultimately, cell death nih.gov.

Studies on the essential oil of Salvia sclarea, which contains this compound, suggest that its antimicrobial effect is due to damage to the cell membrane, leading to the leakage of cytoplasm, ATP, and DNA nih.gov. However, without studies on the pure compound, it is not possible to definitively attribute these mechanisms to this compound. Future research could investigate this compound's potential to interact with bacterial or fungal cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication and protein synthesis.

Anti-Parasitic Activity (e.g., Larvicidal Effects in Non-Human Organisms)

There is currently a significant gap in the scientific literature regarding the specific anti-parasitic and larvicidal activities of this compound. While numerous studies have explored the potential of plant-derived essential oils and their components as natural alternatives for parasite and insect vector control, research focusing specifically on this compound is not available.

Investigations into the larvicidal properties of various essential oils against vectors like Aedes aegypti have been conducted, but these studies typically analyze the effects of the entire oil, which is a complex mixture of many compounds. Therefore, any larvicidal effects observed cannot be directly attributed to this compound. To ascertain the potential of this compound as an anti-parasitic or larvicidal agent, dedicated bioassays using the purified compound are necessary.

Role in Plant Biological Systems

Modulation of Plant Growth and Development

The specific role of this compound in the modulation of plant growth and development is not well-documented. As a secondary metabolite, it is not directly involved in primary metabolic processes like photosynthesis or respiration. However, secondary metabolites can play indirect roles in plant development.

The accumulation of secondary metabolites like this compound in plant tissues can be influenced by the plant's developmental stage and environmental conditions . This suggests a potential regulatory link, though the exact mechanisms are unknown. It is possible that this compound or its derivatives could have allelopathic effects, influencing the germination and growth of neighboring plants, a phenomenon observed with other plant secondary metabolites researchgate.netnih.govmdpi.comnih.gov. However, specific studies on the allelopathic activity of this compound are lacking. Further research is needed to explore whether this compound has any direct or indirect hormonal or signaling effects on plant growth processes such as seed germination, root development, or flowering.

Contributions to Plant Defense Mechanisms against Environmental Stressors

As a secondary metabolite, this compound is likely involved in the plant's defense mechanisms. The production of such compounds is often a plant's response to both biotic and abiotic stresses. The concentration of this compound in plant tissues can be influenced by environmental factors, which supports its role in defense .

Plants produce a variety of secondary metabolites to protect themselves from environmental stressors such as drought, salinity, and UV radiation nih.govmdpi.com. These compounds can act as antioxidants, stabilizers of cell membranes, or signaling molecules that trigger broader defense responses. While the general function of secondary metabolites in plant defense is well-established, specific studies detailing the contribution of this compound to tolerance against particular environmental stressors have not been identified. Future research could investigate the upregulation of this compound biosynthesis in response to specific stresses and its direct protective effects on plant cells.

In Silico Modeling of Molecular Interactions (e.g., enzyme binding)

In silico modeling, a computational approach to predict and analyze molecular interactions, has been instrumental in elucidating the potential biological activities of various natural compounds. While specific in silico studies focusing exclusively on this compound are not extensively documented in the reviewed scientific literature, research on its close structural analog, Sclareolide, provides valuable insights into the potential enzymatic interactions of this class of diterpenoids. Molecular docking simulations are a key component of in silico analysis, offering predictions on the binding affinity and orientation of a ligand (like this compound or its derivatives) within the active site of a target protein.

One computational study utilized Prediction of Activity Spectra for Substances (PASS) analysis to forecast the biological activities of Sclareolide. The results of this analysis indicated a probability of Sclareolide binding to human histone acetyltransferase, a significant target in anti-cancer drug discovery. Subsequent molecular docking simulations appeared to corroborate this prediction, showing that Sclareolide could be accommodated within the binding site of this enzyme researchgate.net.

In a different study focusing on the enzymatic oxidation of Sclareol (B1681606), the precursor to Sclareolide, docking studies were employed to understand the molecular basis of regioselectivity in an engineered P450 enzyme. A well-defined model demonstrated a hydrogen bonding interaction between the C8-hydroxyl group of Sclareol and the backbone amide of specific amino acid residues (P329–W330) in the enzyme's active site. This interaction was crucial for orienting the molecule for a productive oxidation reaction. The study also noted that mutations in the enzyme's active site created a hydrophobic pocket that could accommodate the prenyl chain of Sclareol chemrxiv.org. These findings, while pertaining to Sclareol, highlight the types of interactions that are plausible for structurally similar diterpenes like this compound.

The principles of in silico molecular docking involve calculating the binding energy between a ligand and a protein, with lower binding energy values suggesting a more stable and favorable interaction. These computational methods are crucial for screening large libraries of compounds against specific biological targets and for hypothesizing mechanisms of action that can be later verified through experimental studies mdpi.com.

The following table summarizes the findings from the in silico analysis of Sclareolide mentioned in the literature.

CompoundTarget EnzymeIn Silico MethodPredicted Interaction/Finding
SclareolideHuman Histone AcetyltransferasePASS analysis and Molecular DockingPredicted to bind to the enzyme; accommodated well in the anti-cancer drug target. researchgate.net

Advanced Analytical Methodologies for Sclarene Research

Computational Approaches in Sclarene Analytical Chemistry

Prediction of Isomer Stability and Spectroscopic Properties

In contemporary this compound research, computational chemistry has emerged as an indispensable tool for predicting the stability and spectroscopic characteristics of its various isomers. Methodologies such as Density Functional Theory (DFT) are pivotal in providing a theoretical framework to understand the structural and electronic properties of molecules. uoguelph.caeurjchem.comchemrxiv.org DFT calculations allow researchers to model the molecular geometry of this compound isomers and optimize their structures to find the most stable configurations in the ground state. eurjchem.comchemrxiv.org

The thermodynamic stability of different isomers can be compared by calculating their total electronic energies; a lower energy value typically corresponds to a more stable isomer. escholarship.orgresearchgate.net This predictive capability is crucial for understanding why certain isomers are more prevalent in nature or are favored under specific reaction conditions. For instance, studies on other complex organic molecules have successfully used DFT to determine that thermodynamic and kinetic stability can be influenced by the polarity of the surrounding solvent, a principle that is also applicable to this compound isomers. researchgate.net

Furthermore, DFT is employed to simulate spectroscopic properties, which is vital for identifying and characterizing isomers experimentally. chemrxiv.orgchemrxiv.org By calculating the second derivative of the energy with respect to atomic coordinates, the vibrational frequencies of the molecule can be predicted, generating a theoretical infrared (IR) spectrum. chemrxiv.org These simulated spectra can be compared with experimental data to confirm the presence of a specific isomer. Similarly, other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra and electronic circular dichroism (ECD), can be calculated to provide a comprehensive profile of each isomer. researchgate.net Time-dependent DFT (TD-DFT) is particularly useful for predicting ECD spectra, which is essential for determining the absolute configuration of chiral molecules like this compound. researchgate.net While direct computational studies focused exclusively on this compound isomers are not extensively published, the principles established through research on other diterpenes and complex natural products provide a robust methodology for future investigations. mdpi.com

Table 1: Application of Computational Methods in Isomer Analysis

Computational MethodProperty PredictedRelevance to this compound Research
Density Functional Theory (DFT) Molecular Geometry OptimizationDetermines the most stable 3D structure of this compound isomers.
Total Electronic EnergyPredicts the relative thermodynamic stability of different isomers. escholarship.orgresearchgate.net
Vibrational FrequenciesSimulates IR spectra to aid in the identification of isomers. chemrxiv.org
Time-Dependent DFT (TD-DFT) Electronic TransitionsPredicts UV-Vis and Electronic Circular Dichroism (ECD) spectra. researchgate.net
Optical RotationHelps determine the absolute configuration of chiral centers in this compound. researchgate.net

Optimization of this compound Extraction and Sample Preparation Protocols

The efficient isolation of this compound from its primary natural source, clary sage (Salvia sclarea), is critical for research and commercial applications. Modern extraction techniques focus on maximizing yield and purity while minimizing environmental impact and processing time. ui.ac.iditjfs.comscielo.br Advanced methods such as Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) have been optimized for this purpose. itjfs.comnih.govmdpi.comlekovitesirovine.rs

Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO₂) is a highly effective and green technology for extracting this compound. researchgate.netmdpi.com The selectivity and efficiency of SFE are controlled by adjusting parameters like pressure, temperature, and the use of co-solvents. nih.govresearchgate.net Research has shown that optimal extraction of active compounds from Salvia sclarea can be achieved by fine-tuning these conditions. For example, one study employing Response Surface Methodology (RSM) identified optimal parameters as a pressure of 18.6 MPa, a temperature of 40°C, and the addition of 2% ethanol (B145695) as a co-solvent to enhance the polarity of the supercritical fluid. nih.govresearchgate.net Another approach involves a multi-step SFE process on clary sage concrete (a waxy extract), which allows for the fractionation of different compound classes. A two-phase extraction, first at 90 bar and 50°C, followed by a second phase at 100 bar and 40°C, has been used to effectively separate lighter fragrance compounds from the less volatile this compound. researchgate.net

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are other advanced methods that accelerate the extraction process. itjfs.comnih.gov UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. scielo.brmdpi.com MAE uses microwave energy to heat the solvent and sample matrix, leading to cell rupture and the release of target compounds. ui.ac.idmdpi.com Optimization of MAE for related plant materials has involved adjusting variables such as ethanol concentration, microwave power, irradiation time, and the solvent-to-solid ratio to maximize the yield of specific phytochemicals. nih.gov

Proper sample preparation following extraction is crucial for accurate analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS). uoguelph.cascioninstruments.com Standard protocols involve dissolving the extract in a volatile organic solvent like hexane (B92381) or dichloromethane. scioninstruments.com It is essential that the sample be free of particulate matter to prevent contamination of the analytical column; this is often achieved through centrifugation or filtration. uoguelph.cascioninstruments.com For analyzing volatile components, Solid-Phase Microextraction (SPME) offers a solvent-free alternative where a coated fiber adsorbs analytes from the sample's headspace before direct desorption into the GC injector. ptfarm.pl

Table 2: Optimized Parameters for this compound-Related Extractions

Extraction MethodPlant Material/MatrixOptimized ParametersOutcome
Supercritical Fluid Extraction (SFE) Salvia sclarea L.Pressure: 18.6 MPa; Temperature: 40°C; Co-solvent: 2% Ethanol nih.govresearchgate.netMaximized antibacterial activity of the extract, indicating efficient extraction of bioactive compounds. nih.gov
Supercritical Fluid Extraction (SFE) Clary Sage "Concrete"Phase 1: 90 bar, 50°C; Phase 2: 100 bar, 40°C researchgate.netSelective fractionation of fragrances and concentration of sclareol (B1681606) (a related diterpene) up to 50%. researchgate.net
Ultrasound-Assisted Extraction (UAE) Salvia officinalis L.Solvent: 30% Ethanol; Time: 11 min; Power: 400 W researchgate.netShortened extraction time and increased yield of phenolic compounds compared to conventional methods. researchgate.net
Microwave-Assisted Extraction (MAE) Myrtus communis L.Solvent: 42% Ethanol; Power: 500 W; Time: 62 s; Ratio: 32 mL/g nih.govHigher recovery of total phenolics, tannins, and flavonoids compared to UAE and conventional extraction. nih.gov

Chemical and Industrial Applications of Sclarene Non Therapeutic

Role as a Chemical Precursor in Organic Synthesis

A significant industrial application of sclarene and its closely related precursor, sclareol (B1681606), is in the semi-synthesis of other high-value fragrance compounds. researchgate.net The most notable of these is Ambroxide (often sold under trade names like Ambroxan), a highly prized substitute for ambergris. formulatorsinc.in

Historically, Ambroxide was derived from ambergris, a rare and expensive substance from sperm whales. nih.gov The development of synthetic routes has made this unique scent profile more accessible and sustainable. The synthesis process typically starts with (-)-sclareol, which is extracted from clary sage (Salvia sclarea). researchgate.netnih.govnih.gov Sclareol is then converted to Ambroxide through a series of chemical reactions, commonly involving oxidation, reduction, and acid-catalyzed cyclization. nih.govgoogle.com While sclareol is the more common starting material mentioned for industrial production, this compound, a derivative of sclareol, is also identified as a key starting chemical for the synthesis of Ambroxan. basenotes.comreddit.com The conversion of these natural precursors into Ambroxide is a critical process in the fragrance industry, providing a consistent and ethically sourced supply of this important ingredient. nih.govmpg.de

Applications in Fragrance Chemistry

This compound possesses a complex and multifaceted scent profile. It is primarily characterized by a strong, dry woody note. givaudan.comfragrantica.com This is often complemented by camphoraceous, warm metallic, and green herbal undertones. emiratesfragrance.comgivaudan.comtheregoestheneighbourhood.com Perfumers also describe its aroma as clean, resinous, and slightly earthy and spicy. agoratopia.com

A particularly unique facet of this compound's scent is a metallic effect often likened to the smell of a hot steam iron on damp woolen fabric. manifesto.asiawikiparfum.com This characteristic allows it to impart a modern, urban, and refined quality to fragrances. agoratopia.comwikiparfum.com It is a key component in fragrances like Hermès H24, where it contributes to the signature scent. emiratesfragrance.commanifesto.asiaaeliadutyfree.hr

Beyond its own scent, this compound plays an important functional role in fragrance formulations as a fixative and a modulator. Fixatives are substances that slow down the evaporation of more volatile fragrance components, increasing the longevity and stability of the scent on the skin. formulatorsinc.in this compound exhibits good substantivity, meaning it has a long tenacity on a testing blotter, a key property of an effective fixative. givaudan.comfragrantica.comtheregoestheneighbourhood.com

As a modulator, this compound can enhance or modify other notes within a composition. It is often considered a "musk booster," as it brings out and adds warm, metallic facets to musky and ambery notes like Ambrofix, even without being a musk itself. givaudan.comfragrantica.comperfumeryindia.com This ability to positively influence and anchor other aromatic compounds makes it a valuable tool for perfumers to achieve balance and depth in their creations. agoratopia.com While it is commonly used in low dosages (below 1%), it can be used in higher amounts to create a very unique signature. givaudan.comfragrantica.comperfumeryindia.com

Integration into Cosmetic Formulations for Non-Biological Properties

These applications span numerous categories, including:

Fine fragrances (perfumes, eau de toilette) google.com

Body care products (shower gels, deodorants) google.com

Hair care products (shampoos) firmenich.com

Laundry and home care (detergents, fabric softeners, air care products) google.com

The stability of fragrance molecules like this compound in different product bases (e.g., soaps, lotions) is a critical non-biological property that allows for its widespread use. givaudan.comfirmenich.com Its role is to enhance the consumer's sensory experience of the product through its scent, not to provide any biological or therapeutic effect on the skin or hair.

Environmental Fate and Ecological Dynamics of Sclarene

Distribution and Cycling in Natural Ecosystems

Sclarene is a plant-derived compound, and its distribution is linked to specific botanical sources. It has been identified as a component within the neutrals fraction of crude tall oil (CTO) and distilled tall oil (DTO), which are byproducts of the wood pulp industry, indicating its presence in coniferous trees. publications.gc.ca

Once introduced into the environment, the compound's physicochemical properties influence its movement and accumulation. Research based on empirical field studies with intertidal clams suggests that certain diterpene components, including this compound, may exhibit a high potential for biota-sediment accumulation. publications.gc.ca This indicates that in aquatic or marine environments, this compound can be transferred from the water column or sediment and accumulate in the tissues of organisms. This process is a key aspect of its ecological cycling, potentially leading to its transfer through the food web. The cycling of carbon in various ecosystems, from forests to aquatic sediments, involves complex microbial and biogeochemical processes that determine the fate of organic compounds like this compound. lsu.eduresearchgate.netnih.gov The structure of plant communities and the traits of dominant species can significantly influence these cycles. researchgate.netwur.nl

Table 1: Known Distribution and Ecological Behavior of this compound

Attribute Finding Implication Source
Source Component of crude and distilled tall oil (CTO, DTO). Originates from coniferous trees. publications.gc.ca
Accumulation May show high biota-sediment accumulation. Potential to concentrate in aquatic organisms like intertidal clams. publications.gc.ca

Environmental Degradation and Transformation Pathways

The persistence of this compound in the environment is determined by its susceptibility to breakdown by biological and chemical processes. Biodegradation, the breakdown of organic matter by microorganisms, is a primary removal process for organic chemicals in the environment. givaudan.com The rate of biodegradation is assessed using standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD). givaudan.comgivaudan.com

While specific biodegradation data for this compound is not publicly detailed, the framework for its assessment exists. For related compounds like resin acids, biodegradation in the natural environment is known to occur, though rates can be slow, with only a few types of bacteria capable of using them as a sole carbon source. publications.gc.ca In anaerobic environments, such as certain sediments, resin acids are known to biodegrade into stable metabolites like retene. publications.gc.ca This suggests that diterpenes like this compound may also undergo transformation into more persistent compounds under similar conditions.

Table 2: OECD Biodegradability Classifications

Classification Criteria Source
Readily Biodegradable >60% degradation in a 28-day test, passing the 10-day window criterion. givaudan.comgivaudan.com
Inherently Biodegradable >60% degradation in a 28-day test but failing the 10-day window, or >70% in an inherent biodegradability test. givaudan.comgivaudan.com

Contribution of Diterpene Emissions to Atmospheric Chemistry

Diterpenes, including this compound, are a class of biogenic volatile organic compounds (BVOCs) emitted by plants that play a role in atmospheric chemistry. copernicus.org Once emitted, these compounds are subject to oxidation by key atmospheric agents such as ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). nih.govinflibnet.ac.in

These oxidation reactions are significant because they can lead to the formation of low-volatility products that condense to form secondary organic aerosols (SOA). copernicus.orgnih.gov SOA are microscopic particles suspended in the atmosphere that can impact air quality and the Earth's radiative balance, thereby influencing climate. nih.govnih.gov The chemical structure of a given terpene influences its reactivity and its potential to form aerosols. copernicus.org While the general pathways for BVOCs are well-studied, the specific reaction kinetics, SOA yields, and atmospheric impacts of this compound itself are not extensively documented in publicly available research. However, as a diterpene, it is expected to participate in these fundamental atmospheric processes.

Table 3: Key Atmospheric Oxidants and Their Role

Oxidant Chemical Formula Role in Atmospheric Chemistry Source
Ozone O₃ Reacts with BVOCs, breaking double bonds and initiating oxidation. nih.govinflibnet.ac.in
Hydroxyl Radical OH A highly reactive radical that is a dominant daytime oxidant for most VOCs. nih.govinflibnet.ac.in
Nitrate Radical NO₃ An important oxidant during nighttime, reacting with unsaturated BVOCs. nih.gov

Future Research Directions and Emerging Challenges in Sclarene Studies

Unraveling Undiscovered or Minor Biosynthetic Pathways of Sclarene

While the primary biosynthetic pathway for this compound is relatively understood, originating from the methylerythritol-phosphate (MEP) pathway to produce the precursor geranylgeranyl pyrophosphate (GGPP), significant gaps in knowledge remain, particularly concerning minor or undiscovered pathways. researchgate.net The biosynthesis of terpenoids, the class of compounds to which this compound belongs, is known for its complexity and the potential for multiple enzymatic routes leading to a single compound. nih.gov

Recent research has highlighted the existence of non-canonical terpene building blocks, suggesting that the established rules of isoprenoid biosynthesis may have exceptions. nih.gov This opens the possibility that minor, yet potentially significant, pathways for this compound synthesis exist in nature. For instance, studies have shown that some enzymes can produce minor amounts of alternative products, and it is plausible that under specific cellular conditions or in different organisms, these minor pathways could become more prominent. nih.gov The identification of such pathways could reveal novel enzymes with unique catalytic activities, providing new tools for metabolic engineering and synthetic biology.

Future research in this area will likely involve a combination of genomics, transcriptomics, and metabolomics to identify genes and enzymes associated with this compound production in various organisms. Isotope labeling studies could also be instrumental in tracing the flow of precursors through different metabolic routes. Uncovering these hidden pathways will not only provide a more complete picture of this compound biosynthesis but also offer new strategies for enhancing its production.

Sustainable and Scalable Production of this compound through Metabolic Engineering

The current reliance on plant extraction for this compound is often not economically or environmentally sustainable due to laborious purification processes and the susceptibility of plant cultivation to environmental factors. nih.gov Metabolic engineering of microorganisms offers a promising alternative for the sustainable and scalable production of this compound and its derivatives. nih.govnih.govfrontiersin.org

Significant progress has been made in engineering microbial cell factories, such as Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, for the production of various valuable chemicals. frontiersin.org These efforts often involve the introduction of heterologous biosynthetic pathways, overexpression of rate-limiting enzymes, and elimination of competing metabolic pathways to maximize product yield. researchgate.net For instance, researchers have successfully engineered yeast to produce high levels of the related diterpenoid sclareol (B1681606), a precursor to the valuable fragrance ingredient ambroxide, demonstrating the potential of this approach for other diterpenes like this compound. nih.gov

The key challenges in this field include optimizing metabolic fluxes to channel more carbon towards this compound production and developing robust microbial strains that can withstand industrial fermentation conditions. frontiersin.orgresearchgate.net Future research will focus on advanced metabolic engineering strategies, including the use of synthetic biology tools, systems biology approaches, and computational modeling to design and optimize microbial production hosts. nih.govresearchgate.net These advancements are crucial for developing economically viable and sustainable bioprocesses for this compound production.

Deepening Mechanistic Understanding of this compound's Biological Interactions

A thorough understanding of how this compound interacts with biological systems at a molecular level is crucial for unlocking its full potential. While some biological activities of related diterpenes have been reported, detailed mechanistic studies on this compound itself are limited. researchgate.net Research in this area is essential for validating traditional uses and discovering new applications.

Future investigations will need to employ a range of techniques to elucidate the mechanisms of action. This includes studying its interactions with specific cellular targets such as proteins and nucleic acids. pitt.edu Understanding these part-part interactions within a cell is fundamental to explaining its biological effects. pitt.edu Moreover, exploring the reciprocal redox interactions between this compound and biologically important molecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and glutathione (B108866) (GSH) could provide insights into its impact on cellular homeostasis. rsc.org

The complexity of biological systems presents a significant challenge. Fungi, for example, exist in complex communities where interactions between different species can significantly alter their behavior and chemical profiles. slu.se Therefore, studying this compound's effects in more realistic, multi-organismal systems will be important. A deeper mechanistic understanding will not only support its therapeutic potential but also inform the development of safer and more effective applications. nih.gov

Development of Novel and Efficient Synthetic Strategies for this compound and its Derivatives

While nature provides a template, chemical synthesis offers the opportunity to create novel derivatives of this compound with potentially enhanced or entirely new properties. The development of efficient and environmentally friendly synthetic methods is a key area of ongoing research. rowan.edu

The goal is to move away from classical synthetic methods that often generate significant waste and utilize harsh reagents. eurekaselect.com Modern synthetic strategies focus on developing novel routes that are more economical and sustainable. rowan.edu This includes the use of catalysis, such as Lewis acid catalysis, and the development of one-step reactions to improve efficiency. rowan.edumdpi.com For example, novel strategies have been developed for the synthesis of various heterocyclic compounds and other complex molecules, which could be adapted for the modification of the this compound scaffold. ajol.info

A significant challenge is the selective functionalization of the this compound molecule to produce specific derivatives in high yield. nih.gov Future research will likely focus on the development of novel catalysts and reaction conditions that allow for precise control over the chemical transformations. The synthesis and characterization of new this compound derivatives will expand the chemical space available for screening for new biological activities and applications. mdpi.com

Advancements in Analytical Methodologies for Complex Biological Matrices

The accurate detection and quantification of this compound and its metabolites in complex biological samples, such as plant extracts, microbial fermentation broths, and physiological fluids, are essential for all aspects of its research. Developing robust analytical methods is a continuous challenge due to the complexity of these matrices. chromatographyonline.comwiley.com

A variety of analytical techniques are employed, including gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for sensitive and selective detection. chromatographytoday.com For volatile compounds like this compound, GC-MS is a powerful tool. nih.gov However, sample preparation is often a critical and labor-intensive step, requiring methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. chromatographyonline.com

Future advancements in this area will focus on developing faster and more efficient analytical methods. This may include the development of new stationary phases for chromatography to improve separation, as well as more sensitive and specific detector technologies. researchgate.net The use of high-resolution mass spectrometry can aid in the identification of unknown metabolites and derivatives. chromatographytoday.com Furthermore, techniques like vacuum ultraviolet (VUV) spectroscopy can help to differentiate between isomeric forms of compounds within a complex mixture. chromatographyonline.com The development of standardized and validated analytical methods will be crucial for ensuring the quality and comparability of data across different studies. chromatographyonline.com

Exploration of New Non-Therapeutic and High-Value Applications

Beyond its potential therapeutic uses, this compound holds promise for a variety of non-therapeutic and high-value applications. Its unique chemical structure and properties make it an attractive candidate for use in industries such as fragrances, cosmetics, and agriculture.

In the fragrance industry, this compound is valued for its strong, dry, woody notes with camphor (B46023) and warm metallic undertones. givaudan.com It is often used as a booster for musky and ambery scents and possesses good fixative properties. givaudan.com Its inherent biodegradability is also an attractive feature for environmentally conscious products. givaudan.com

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and characterizing sclarene from natural sources?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to identify this compound in plant extracts. Optimize extraction protocols (e.g., solvent polarity, temperature) to maximize yield .
  • Data Analysis : Compare retention indices and spectral data with reference libraries. Validate purity via high-performance liquid chromatography (HPLC) and quantify using calibration curves .

Q. How do experimental variables (e.g., solvent systems, extraction time) influence this compound yield?

  • Experimental Design : Employ factorial design to test variables systematically. For example, vary solvent polarity (hexane vs. dichloromethane) and extraction duration (12–48 hours) while holding other factors constant .
  • Statistical Validation : Use ANOVA to identify significant variables. Report confidence intervals and error margins to ensure reproducibility .

Q. What spectroscopic techniques are most reliable for distinguishing this compound isomers?

  • Methodology : Compare infrared (IR) spectra for functional group differences and ¹³C NMR for carbon-environment variations. Apply computational modeling (e.g., DFT) to predict isomer stability .
  • Validation : Cross-reference experimental data with theoretical simulations and published isomer databases .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Data Reconciliation : Conduct dose-response assays under standardized conditions (e.g., cell lines, incubation periods). Use meta-analysis to compare studies, highlighting confounding variables (e.g., purity, solvent residues) .
  • Hypothesis Testing : Apply Bradford Hill criteria to assess causality. For example, test if cytotoxicity at high doses masks antimicrobial activity at lower concentrations .

Q. What computational strategies optimize this compound’s synthetic pathways for scalability?

  • Modeling Approaches : Use density functional theory (DFT) to predict reaction intermediates and transition states. Simulate catalytic cycles (e.g., terpene synthases) to identify rate-limiting steps .
  • Experimental Validation : Compare in silico predictions with lab-scale syntheses. Quantify energy barriers via kinetic isotope effects (KIE) studies .

Q. How do environmental stressors (e.g., drought, UV exposure) affect this compound biosynthesis in planta?

  • Experimental Design : Expose source plants to controlled stressors and quantify this compound via LC-MS. Pair with transcriptomic analysis (RNA-seq) to identify upregulated biosynthetic genes .
  • Data Interpretation : Apply principal component analysis (PCA) to correlate stress intensity with metabolite levels. Validate findings via CRISPR knockouts of candidate genes .

Methodological Frameworks

Q. What criteria ensure a robust research question for this compound studies?

  • FINER Framework : Ensure questions are F easible (e.g., lab resources), I nteresting (novelty in terpene research), N ovel (unexplored biosynthetic pathways), E thical (sustainable sourcing), and R elevant (applications in drug discovery) .
  • PICO Adaptation : Define P opulation (e.g., Salvia sclarea), I ntervention (extraction method), C omparison (solvent systems), and O utcome (yield/purity) .

Q. How should researchers address conflicting data on this compound’s ecological roles?

  • Systematic Review : Follow PRISMA guidelines to screen literature, assess bias (e.g., commercial funding), and synthesize evidence .
  • Contradiction Analysis : Use triangulation to compare field observations, lab experiments, and theoretical models. For example, test if allelopathic effects observed in vitro persist in natural ecosystems .

Data Presentation Standards

  • Tables : Include raw data (e.g., NMR shifts, retention times) in appendices and processed data (e.g., ANOVA results) in the main text .
  • Reproducibility : Document instrument parameters (e.g., GC column type, MS ionization mode) and software settings (e.g., Gaussian basis sets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.